

Spectroscopic Profile of 2,3,5-Trimethylhexane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3,5-Trimethylhexane

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2,3,5-trimethylhexane** (CAS No: 1069-53-0), a saturated branched-chain alkane. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, presented in a clear, tabular format for ease of reference and comparison. Detailed experimental protocols are provided as illustrative examples for the acquisition of such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of public experimental NMR data for **2,3,5-trimethylhexane**, the following tables present predicted ^1H and ^{13}C NMR spectral data. These predictions are based on computational algorithms that analyze the molecule's structure to estimate chemical shifts.

Predicted ^1H NMR Data

The proton NMR spectrum of **2,3,5-trimethylhexane** is characterized by a number of overlapping signals in the upfield region, typical for aliphatic compounds.

Protons	Chemical Shift (δ , ppm) (Predicted)	Multiplicity (Predicted)	Integration (Predicted)
CH ₃ (on C2)	0.85	Doublet	3H
CH ₃ (on C3)	0.83	Doublet	3H
CH ₃ (on C5)	0.86	Doublet	6H
CH (on C2)	1.55	Multiplet	1H
CH (on C3)	1.35	Multiplet	1H
CH ₂ (on C4)	1.15	Multiplet	2H
CH (on C5)	1.65	Multiplet	1H

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Carbon Atom	Chemical Shift (δ , ppm) (Predicted)
C1 (on C2)	22.7
C2	32.0
C3	36.5
C4	45.3
C5	25.2
C6	22.7
C7 (on C3)	16.5
C8 (on C5)	22.7
C9 (on C5)	22.7

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of **2,3,5-trimethylhexane** is dominated by absorptions corresponding to C-H stretching and bending vibrations.^[1]

Wavenumber (cm ⁻¹)	Assignment	Intensity
~2960	C-H Asymmetric Stretch	Strong
~2870	C-H Symmetric Stretch	Strong
~1465	C-H Bend (Scissoring)	Medium
~1380	C-H Bend (Methyl Rock)	Medium

Mass Spectrometry (MS)

The electron ionization mass spectrum of **2,3,5-trimethylhexane** shows a characteristic fragmentation pattern for a branched alkane. The molecular ion peak is often of low abundance.^[2]

m/z	Relative Abundance (%)	Assignment
43	100	[C ₃ H ₇] ⁺ (Base Peak)
57	85	[C ₄ H ₉] ⁺
71	50	[C ₅ H ₁₁] ⁺
85	20	[C ₆ H ₁₃] ⁺
128	<5	[C ₉ H ₂₀] ⁺ (Molecular Ion)

Experimental Protocols

The following are illustrative protocols for the acquisition of spectroscopic data for a volatile liquid alkane such as **2,3,5-trimethylhexane**.

NMR Spectroscopy (Illustrative Protocol)

- Sample Preparation: A sample of **2,3,5-trimethylhexane** (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a

5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm).

- Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.
- ^1H NMR Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse sequence.
 - Spectral Width: 0-10 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Sequence: A proton-decoupled single-pulse sequence.
 - Spectral Width: 0-50 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 512-2048 (or more, depending on concentration).
- Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

IR Spectroscopy (Illustrative Protocol)

- Sample Preparation: For a liquid sample like **2,3,5-trimethylhexane**, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: A background spectrum of the clean salt plates is first recorded and subtracted from the sample spectrum.

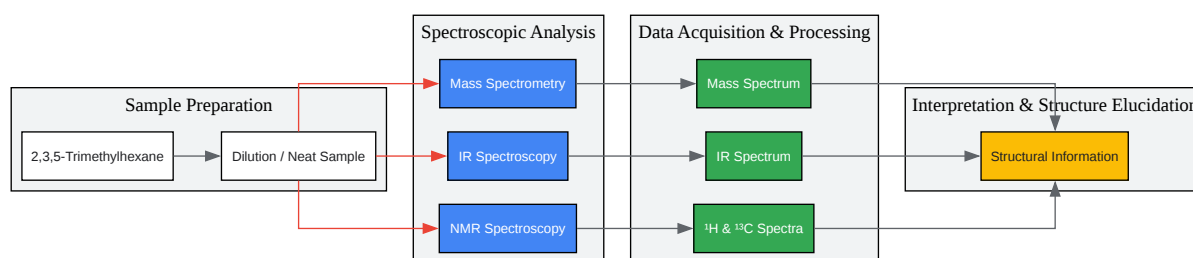
Gas Chromatography-Mass Spectrometry (GC-MS) (Illustrative Protocol)

- Sample Preparation: A dilute solution of **2,3,5-trimethylhexane** is prepared in a volatile solvent such as hexane or pentane.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Gas Chromatography (GC) Conditions:
 - Column: A nonpolar capillary column (e.g., DB-1 or HP-5ms), 30 m x 0.25 mm ID, 0.25 μm film thickness.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injector Temperature: 250 $^{\circ}\text{C}$.
 - Oven Program: Initial temperature of 40 $^{\circ}\text{C}$, hold for 2 minutes, then ramp to 200 $^{\circ}\text{C}$ at a rate of 10 $^{\circ}\text{C}/\text{min}$.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 $^{\circ}\text{C}$.

- Mass Range: m/z 35-200.
- Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of **2,3,5-trimethylhexane**. The mass spectrum corresponding to this peak is then extracted and analyzed for its fragmentation pattern.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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References

- 1. Hexane, 2,3,5-trimethyl- [webbook.nist.gov]
- 2. Hexane, 2,3,5-trimethyl- [webbook.nist.gov]
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